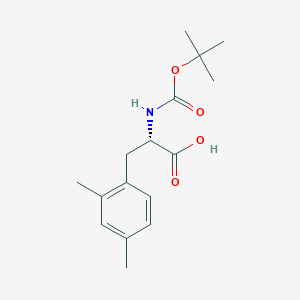

Boc-L-2,4-dimethylphenylalanine

Description

Significance of Unnatural Amino Acids as Chiral Building Blocks in Contemporary Chemical Research

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have become indispensable tools in modern chemical research. They serve as chiral building blocks, introducing novel structural and functional diversity into peptides and other bioactive molecules. Unlike the 20 proteinogenic amino acids, UAAs offer a vast chemical space for scientists to explore, enabling the design of molecules with enhanced properties.

The chirality of these building blocks is of paramount importance. The specific three-dimensional arrangement of atoms in a molecule, known as its stereochemistry, dictates its biological activity. The use of enantiomerically pure UAAs allows for the precise construction of molecules with desired therapeutic effects while minimizing potential off-target interactions. The incorporation of UAAs can lead to peptides with increased resistance to enzymatic degradation, improved conformational stability, and enhanced binding affinity to biological targets.

Academic Context of Boc-L-2,4-dimethylphenylalanine as a Specialized Phenylalanine Derivative

This compound is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: the addition of two methyl groups to the phenyl ring at the 2 and 4 positions, and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus. The Boc group is a commonly used protecting group in peptide synthesis, as it is stable under a variety of reaction conditions but can be easily removed when desired.

The dimethyl substitution on the phenyl ring is a critical feature that imparts unique properties to this amino acid. These methyl groups increase the steric bulk of the side chain, which can be used to influence the conformation of peptides into which it is incorporated. This conformational constraint can be a powerful tool in drug design, as it can lock a peptide into a specific bioactive conformation, thereby increasing its potency and selectivity for a particular biological target.

Overview of Key Research Trajectories and Scholarly Contributions Involving this compound

Research involving this compound has primarily focused on its application in the synthesis of peptides and peptidomimetics with potential therapeutic applications. The unique structural characteristics of this compound make it a valuable building block for creating novel drug candidates.

One significant area of research is the development of opioid receptor ligands. The incorporation of dimethylated phenylalanine derivatives has been shown to influence the potency and selectivity of these ligands for different opioid receptor subtypes. While much of the published research focuses on the related compound 2',6'-dimethyl-L-tyrosine, the principles of using sterically hindered amino acids to modulate receptor interaction are applicable to this compound as well. nih.gov

Furthermore, this compound is utilized in the development of anticancer peptides. The introduction of unnatural amino acids can enhance the stability and efficacy of these peptides. While direct studies on this compound in anticancer peptides are not extensively documented in publicly available literature, the broader class of modified phenylalanine derivatives is recognized for its potential in this area. chemimpex.com The development of covalent peptidomimetic inhibitors for viral proteases, such as the 3CL protease of SARS-CoV-2, represents another promising research avenue where such modified amino acids could be employed to enhance inhibitor activity and pharmacokinetic properties. nih.gov

Conformational studies of peptides are another key research trajectory. The bulky dimethylphenyl group of this compound can be used to induce specific secondary structures, such as β-turns, in peptides. caltech.edu Understanding how this amino acid influences peptide conformation is crucial for the rational design of peptidomimetics with defined three-dimensional structures and, consequently, predictable biological activities.

Chemical Compound Information

| Compound Name |

| This compound |

| L-phenylalanine |

| 2',6'-dimethyl-L-tyrosine |

| Boc-2,4-difluoro-L-phenylalanine |

| SARS-CoV-2 3CL protease |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPLTQARRYWFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376127 | |

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849440-31-9 | |

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Boc L 2,4 Dimethylphenylalanine in Peptide Chemistry and Protein Engineering Research

Integration into Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis Methodologies

Boc-L-2,4-dimethylphenylalanine is utilized in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, the two primary approaches for peptide construction. nih.govsci-hub.se In SPPS, the peptide is assembled step-by-step while anchored to a solid support, which simplifies the purification process as excess reagents and by-products can be washed away. lsu.edu The Boc/Bzl strategy, for which this compound is designed, was foundational to the development of SPPS by Bruce Merrifield. chempep.compeptide.com This method involves the use of a resin, such as Merrifield or PAM resin, to which the C-terminal amino acid is attached. peptide.comchempep.com The synthesis cycle consists of deprotecting the N-terminal Boc group with an acid like TFA, neutralizing the resulting ammonium (B1175870) salt, and then coupling the next Boc-protected amino acid. peptide.comchempep.com

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, remains a powerful method, particularly for large-scale synthesis or for complex peptides where SPPS might be inefficient. sci-hub.se In this approach, peptide fragments are synthesized in solution and then joined together in a convergent strategy. sci-hub.se The use of this compound in solution-phase synthesis follows the same principles of protection, activation, and coupling as in SPPS, but requires careful control of reaction conditions to maintain solubility and prevent side reactions. sci-hub.se

The incorporation of sterically hindered amino acids like L-2,4-dimethylphenylalanine presents a significant challenge in peptide synthesis due to slower reaction rates and lower yields. uni-kiel.deresearchgate.net The bulky dimethylphenyl group can impede the approach of the reacting species. To overcome this, specialized coupling reagents and strategies have been developed. uni-kiel.deresearchgate.net

Standard carbodiimide-based coupling reagents like DCC (dicyclohexylcarbodiimide), when used alone, are often inefficient for coupling sterically hindered amino acids. uni-kiel.deresearchgate.net The development of onium-type coupling reagents, such as HBTU, HATU, and TBTU, has been a major advancement, making the incorporation of these challenging residues more feasible. peptide.comuni-kiel.de These reagents, often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), can enhance the reaction rate and suppress racemization, which is a risk during the activation of the carboxylic acid group. uni-kiel.de The benzotriazole (B28993) activation methodology is another effective route for synthesizing sterically hindered peptides with high yields and retention of chirality. nih.gov More recently developed reagents like COMU, which incorporates an OxymaPure moiety, offer high coupling efficiency comparable to HATU but with improved safety and solubility profiles. bachem.com

| Reagent Class | Examples | Notes | Reference |

|---|---|---|---|

| Onium Salts | HBTU, HATU, TBTU, TOTT | Highly efficient for hindered couplings; often used with additives like HOBt or HOAt to reduce racemization. | uni-kiel.debachem.com |

| Immonium Reagents | COMU | High efficiency similar to HATU with better safety and solubility. | bachem.com |

| Phosphonium Salts | BOP, PyBOP | Effective but can produce carcinogenic byproducts (HMPA). | uni-kiel.de |

| Acyl Fluorides | TFFH | Generates amino acid fluorides in situ, which are highly reactive and suitable for coupling sterically hindered residues. | bachem.comuniurb.it |

| Benzotriazole Activation | N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles | Provides high yields with complete retention of chirality. | nih.gov |

The introduction of a sterically demanding residue like 2,4-dimethylphenylalanine can significantly influence the local and global conformation of a peptide. The bulky aromatic side chain can restrict the rotational freedom of the peptide backbone, forcing it to adopt specific secondary structures, such as β-turns. nih.gov This conformational constraint can be a powerful tool in peptide design, allowing for the stabilization of desired structures that might be important for biological activity. For instance, studies on peptides containing other bulky residues have shown that they can induce specific turn conformations in the solid state and in solution. nih.gov

The increased steric bulk can also enhance the proteolytic stability of the peptide. nih.gov Peptidases, the enzymes that degrade peptides, often have specific recognition sites, and the presence of an unnatural, bulky amino acid can prevent the peptide from fitting into the enzyme's active site, thereby increasing its half-life in a biological system. nih.govbiosynth.com This is a critical property for the development of peptide-based therapeutics. nih.gov The reactivity of adjacent amino acids in the chain can also be affected, as the bulky group may shield neighboring functional groups from participating in chemical reactions.

Peptide Modifications and Bioconjugation Applications Utilizing this compound

While the 2,4-dimethylphenyl group itself is relatively inert and not typically used as a direct handle for modification, its incorporation into a peptide can be part of a broader strategy for creating modified peptides and bioconjugates. Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties.

Peptides containing this compound can be designed with other functional amino acids (e.g., lysine, cysteine, or other unnatural amino acids with reactive handles) that serve as specific sites for bioconjugation. nih.gov The role of the 2,4-dimethylphenylalanine residue in this context would be primarily structural—to enforce a particular conformation that optimally presents the conjugation site or to enhance the stability of the final conjugate. biosynth.com For example, a peptide could be designed to adopt a specific fold due to the inclusion of this amino acid, which in turn facilitates a highly selective interaction with another molecule after conjugation. biosynth.com This approach is valuable in developing antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), where precise control over the structure and stability of the peptide linker is crucial for efficacy and safety.

Protein Engineering and Designed Protein Architectures through Unnatural Amino Acid Mutagenesis

Unnatural amino acid mutagenesis is a powerful technique that allows for the site-specific incorporation of amino acids with novel properties into proteins. nih.gov This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired unnatural amino acid at that position during protein translation in a host organism like E. coli. nih.gov The development of enhanced vector systems, such as pEVOL, has significantly improved the yields and fidelity of this process, making it a more accessible tool for protein engineers. nih.gov

The incorporation of L-2,4-dimethylphenylalanine into a protein's structure can introduce unique steric and hydrophobic properties that are not available in the natural amino acid repertoire. chemimpex.com This allows for the precise tuning of protein structure and function in ways that are not possible with traditional site-directed mutagenesis, which is limited to the 20 canonical amino acids.

Introducing a bulky, hydrophobic residue like 2,4-dimethylphenylalanine into the core of a protein can enhance its structural stability. chemimpex.com The increased hydrophobic packing interactions can strengthen the protein's fold, leading to a higher melting temperature and greater resistance to denaturation. This is a critical attribute for developing robust enzymes and protein-based therapeutics that can withstand harsh industrial or physiological conditions. chemimpex.com

Furthermore, placing this residue at a protein-protein interface or in an active site can modulate binding affinity and specificity. The steric bulk of the dimethylphenyl group can create a "bump" that either blocks or promotes specific interactions, allowing for the rational redesign of protein functionality.

By strategically replacing natural amino acids with L-2,4-dimethylphenylalanine, researchers can create proteins with entirely new biological activities. chemimpex.com For example, the introduction of this bulky group could reshape an enzyme's active site to accommodate a new substrate or to alter its catalytic mechanism. It could also be used to create novel allosteric sites, where the binding of a small molecule to the engineered site modulates the protein's activity. The ability to introduce such a unique chemical entity into the genetic code expands the possibilities for designing proteins with tailor-made properties for applications in therapeutics, diagnostics, and biotechnology. biosynth.comchemimpex.com

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid (TFA) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-hydroxybenzotriazole (B26582) (HOBt) |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) |

| COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) |

| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) |

| Lysine |

| Cysteine |

Design and Synthesis of Peptidomimetics Incorporating this compound Residues

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aiming to enhance biological activity, improve metabolic stability, and introduce conformational constraints. Among these, this compound, a sterically hindered aromatic amino acid, presents a unique tool for peptide chemists and protein engineers. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols, while the dimethylated phenyl ring profoundly influences the resulting peptide's structure and function.

The design of peptidomimetics featuring this compound often revolves around the principle of steric hindrance. The two methyl groups on the phenyl ring restrict the rotational freedom of the side chain, thereby influencing the local backbone conformation. This can be strategically employed to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity. By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding is reduced, potentially leading to higher affinity and selectivity.

The synthesis of peptides containing this bulky amino acid residue is typically achieved through well-established SPPS methodologies, primarily utilizing the Boc/Bzl protection strategy. In this approach, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable benzyl-based groups.

A general synthetic cycle for incorporating this compound into a growing peptide chain on a solid support, such as a PAM (phenylacetamidomethyl) or Merrifield resin, can be summarized as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

Coupling: The incoming this compound is activated to form a reactive species that readily acylates the free N-terminal amine of the peptide-resin. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization. More modern and efficient coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed, particularly for coupling sterically hindered residues like 2,4-dimethylphenylalanine.

Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The steric bulk of the 2,4-dimethylphenyl group may necessitate longer coupling times or the use of more potent coupling reagents to ensure complete acylation.

While specific research detailing the synthesis and biological evaluation of peptidomimetics containing this compound is not extensively documented in publicly available literature, the principles of its use can be inferred from studies on closely related analogues, such as 2',6'-dimethylphenylalanine. These studies have shown that the incorporation of dimethylated phenylalanine residues can significantly enhance receptor selectivity and affinity in bioactive peptides.

For instance, in the context of opioid peptides, the substitution of a standard aromatic amino acid with a dimethylated analogue can alter the peptide's interaction with different opioid receptor subtypes. This highlights the potential of this compound as a tool to fine-tune the pharmacological profile of peptide-based drug candidates.

The following table outlines a representative solid-phase synthesis protocol for a hypothetical tripeptide containing L-2,4-dimethylphenylalanine, illustrating the general steps and reagents involved.

| Step | Procedure | Reagents and Solvents | Purpose |

| 1 | Resin Swelling | Dichloromethane (DCM) | Prepares the solid support for synthesis. |

| 2 | First Amino Acid Coupling | Boc-Ala-OH, DIC, HOBt, DMF | Attaches the first amino acid to the resin. |

| 3 | Capping | Acetic anhydride, DIEA, DCM | Blocks any unreacted amino groups on the resin. |

| 4 | Boc Deprotection | 50% TFA in DCM | Removes the Boc protecting group from the N-terminus. |

| 5 | Neutralization | 10% DIEA in DCM | Neutralizes the N-terminal amine salt. |

| 6 | Second Amino Acid Coupling | This compound , HATU, DIEA, DMF | Couples the sterically hindered amino acid. |

| 7 | Boc Deprotection | 50% TFA in DCM | Exposes the N-terminus for the next coupling step. |

| 8 | Neutralization | 10% DIEA in DCM | Prepares the N-terminus for the final coupling. |

| 9 | Third Amino Acid Coupling | Boc-Gly-OH, HBTU, DIEA, DMF | Couples the final amino acid in the sequence. |

| 10 | Final Deprotection & Cleavage | Hydrogen Fluoride (HF) with anisole (B1667542) scavenger | Removes all protecting groups and cleaves the peptide from the resin. |

| 11 | Purification | Reverse-phase HPLC | Isolates the pure target peptide. |

| 12 | Characterization | Mass Spectrometry, NMR | Confirms the identity and purity of the synthesized peptide. |

Detailed research findings on the impact of incorporating this compound on the conformational properties and biological activity of specific peptidomimetics would require further empirical studies. However, based on the principles of steric hindrance and the established protocols for solid-phase peptide synthesis, this modified amino acid remains a valuable, albeit under-explored, component in the toolbox of peptide and protein engineering research.

Medicinal Chemistry and Drug Discovery Applications of Boc L 2,4 Dimethylphenylalanine Derivatives

Development of Bioactive Peptides and Novel Therapeutic Agentschemimpex.comnih.gov

The incorporation of Boc-L-2,4-dimethylphenylalanine into peptides is a key strategy for developing new therapeutic agents. This is largely due to its influence on the peptide's shape and stability, which are critical for its biological function. chemimpex.com The process often involves solid-phase peptide synthesis, a technique where the Boc group plays a temporary protective role, allowing for the sequential addition of amino acids to build a desired peptide sequence. peptide.com

Targeting Specific Receptors and Enzymes for Therapeutic Interventionchemimpex.com

The distinct dimethylphenyl side chain of this amino acid derivative is instrumental in designing peptides that can bind with high precision to specific biological targets, such as cell surface receptors or enzymes. This specificity is a cornerstone of modern drug development, aiming to maximize therapeutic effects while minimizing off-target interactions that can lead to side effects. chemimpex.com

Research has shown that peptides incorporating specialized amino acids can be potent inhibitors of enzymes involved in disease processes. For instance, studies on other Boc-protected phenylalanine derivatives have led to the creation of short peptides that act as pancreatic lipase (B570770) inhibitors. nih.gov Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. nih.gov Similarly, other complex peptidomimetics built from Boc-protected amino acids have been designed as inhibitors for viral enzymes like the SARS-CoV-2 3CL protease. nih.gov The unique structure of this compound makes it a valuable component for creating such targeted inhibitors, as its side chain can be oriented to fit into specific pockets on a receptor or enzyme, enhancing the binding affinity and effectiveness of the drug candidate. chemimpex.com

Enhancing Bioactivity and Therapeutic Efficacy of Peptide-Based Pharmaceuticalschemimpex.com

The chemical structure of this compound contributes significantly to the therapeutic potential of peptide-based drugs. The presence of the 2,4-dimethylphenyl group can influence the peptide's three-dimensional structure, which is crucial for its interaction with biological targets. chemimpex.com This modification can lead to enhanced biological activity compared to peptides made only with naturally occurring amino acids.

Neuroscience Research and Contributions to Treatments for Neurological Disorderschemimpex.com

Derivatives of Boc-L-phenylalanine are valuable tools in the field of neuroscience. Their structural similarity to natural amino acids involved in nerve cell communication allows them to be used in the design of molecules that can interact with the nervous system. chemimpex.com

Investigation of Receptor Interactions and Intracellular Signaling Pathwayschemimpex.com

The unique three-dimensional structure of peptides containing 2,4-dimethylphenylalanine allows researchers to probe the intricate interactions between drugs and receptors in the nervous system. chemimpex.com By systematically incorporating this and other non-natural amino acids into peptide sequences, scientists can map the binding sites of receptors and understand how these interactions trigger signals within the cell. This knowledge is fundamental to the rational design of new drugs for neurological conditions.

Implications for Neurotransmitter Systems and Related Pathologieschemimpex.com

Amino acid derivatives are crucial in developing treatments for neurological disorders because of their ability to mimic or block the actions of neurotransmitters. chemimpex.com For example, research into related compounds has focused on creating agents that target the N-methyl-d-aspartate (NMDA) and glycine (B1666218) receptors, which are critical for learning, memory, and neuronal function. Dysregulation of these receptor systems is implicated in a variety of neurological and psychiatric disorders. The development of molecules that can selectively modulate these neurotransmitter systems holds promise for new therapeutic interventions.

Applications in Oncology Research and Targeted Cancer Therapieschemimpex.com

In the realm of oncology, derivatives of Boc-phenylalanine are utilized to create peptide-based drugs that can specifically target cancer cells. chemimpex.com The ability to engineer peptides that bind to receptors or enzymes that are overexpressed on tumor cells is a key strategy in developing targeted cancer therapies. chemimpex.comchemimpex.com This approach aims to deliver cytotoxic agents directly to the tumor, thereby increasing efficacy and reducing the side effects associated with traditional chemotherapy. The unique structural characteristics of this compound can enhance the binding affinity and selectivity of these peptides for their cancer-specific targets. chemimpex.com

Interactive Table 1: Examples of Boc-Protected Phenylalanine Derivatives in Research

| Compound/Derivative | Application/Target | Research Area | Reference |

|---|---|---|---|

| Boc-D-2,4-dimethylphenylalanine | Building block for peptide therapeutics | Medicinal Chemistry | chemimpex.com |

| Boc-Phe-Trp-OMe | Broad-spectrum anti-bacterial agent | Antimicrobial Research | nih.gov |

| Peptidomimetic with nitrile moiety | SARS-CoV-2 3CL Protease Inhibitor | Virology/Infectious Disease | nih.gov |

| Boc-p-phenyl-L-phenylalanine | Synthesis of peptide-based drugs targeting specific receptors/enzymes | Drug Development | chemimpex.com |

| Boc-4-amino-L-phenylalanine | Design of drugs targeting neurological disorders | Neuroscience | chemimpex.com |

Computational Drug Discovery and Rational Drug Design Approaches

Computational methods are indispensable tools in modern drug discovery, allowing for the rational design and optimization of drug candidates before their synthesis and experimental testing. These approaches are particularly valuable for understanding and predicting the behavior of peptides containing non-standard amino acids like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to visualize how a peptide containing this residue fits into the active site of a target protein. The simulation would account for the steric bulk and hydrophobicity of the 2,4-dimethylphenyl group, predicting the optimal interactions with the receptor's amino acid residues. This can provide insights into why a particular substitution pattern leads to higher affinity or selectivity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.govbonvinlab.org MD simulations provide a more realistic representation of the biological environment by allowing atoms to move and fluctuate. For a peptide containing this compound, an MD simulation could reveal the stability of the binding pose predicted by docking, the flexibility of the peptide within the binding site, and the specific hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation. This information is crucial for understanding the thermodynamics of binding and for further optimizing the peptide's structure.

Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a drug target. Libraries of peptides can be computationally generated to include a diverse range of non-natural amino acids, including this compound. These virtual libraries can then be screened against the three-dimensional structure of a target protein using docking algorithms. This allows for the rapid identification of promising peptide sequences without the need for extensive and costly synthesis and screening of every compound.

Structure-based drug design (SBDD) platforms integrate these computational tools to facilitate a rational and iterative process of drug discovery. nih.govresearchgate.net Starting with the known structure of a target protein, SBDD can be used to design novel peptide inhibitors. For instance, if a hydrophobic pocket is identified in the target's active site, a medicinal chemist might rationally decide to incorporate this compound into a peptide sequence to exploit this feature. The designed peptide can then be evaluated using molecular docking and MD simulations. The results of these simulations can then inform the next round of design, creating a cycle of design, evaluation, and optimization that can significantly accelerate the discovery of new and effective drugs.

Biochemical and Biological Characterization of Boc L 2,4 Dimethylphenylalanine Containing Biomolecules

Investigation of Enzymatic Recognition and Substrate Specificity for Derived Peptides

The introduction of unnatural amino acids into peptide sequences can profoundly influence their recognition and processing by enzymes. Proteases, for instance, often have highly specific active sites that recognize particular amino acid residues. The substitution of a natural amino acid with a synthetic analogue like 2,4-dimethylphenylalanine can alter or inhibit enzymatic cleavage.

The 2,4-dimethylphenyl side chain presents significant steric bulk compared to the natural phenylalanine. This modification is expected to hinder the peptide's ability to fit into the substrate-binding pockets of many proteases, such as chymotrypsin, which preferentially cleaves after large hydrophobic residues. This increased steric hindrance can impart resistance to proteolytic degradation, a critical attribute for enhancing the in-vivo stability and bioavailability of therapeutic peptides. nih.gov

Research in this area would typically involve synthesizing a series of peptides where a natural amino acid is replaced by Boc-L-2,4-dimethylphenylalanine and then subjecting them to enzymatic assays. The rate of cleavage would be monitored to determine the enzyme's substrate specificity. While specific studies on peptides derived from this compound are not widely documented, data from analogous studies on other unnatural amino acids show that such modifications generally lead to increased enzymatic stability.

Table 1: Representative Data on Protease Specificity for Peptides Containing Unnatural Amino Acids This table illustrates the type of data generated from an enzymatic recognition study, comparing a standard peptide with a modified version. The values are hypothetical and serve to demonstrate the expected outcome.

| Peptide Sequence | Enzyme | Relative Cleavage Rate (%) | Interpretation |

| Ac-Gly-Ala-Phe -Ala-NH₂ | Chymotrypsin | 100 | The enzyme readily recognizes and cleaves the peptide at the natural Phenylalanine residue. |

| Ac-Gly-Ala-(2,4-diMe)Phe -Ala-NH₂ | Chymotrypsin | < 5 | The bulky dimethylated phenyl group sterically hinders access to the enzyme's active site, significantly reducing cleavage. |

| Ac-Gly-Ala-Phe -Ala-NH₂ | Trypsin | < 1 | As expected, the peptide is not a substrate for Trypsin, which cleaves after basic residues. |

| Ac-Gly-Ala-(2,4-diMe)Phe -Ala-NH₂ | Trypsin | < 1 | The modification does not introduce a recognition site for Trypsin. |

Studies on the Mechanisms of Biological Activity and Cellular Responses of Unnatural Amino Acid Incorporations

Incorporating unnatural amino acids is a key strategy for modulating the biological activity of peptides. rsc.org Modifications can enhance binding affinity to receptors, alter signaling pathways, or introduce novel functions. The introduction of 2,4-dimethylphenylalanine into a biologically active peptide can influence its mechanism of action through several means. The increased hydrophobicity from the two methyl groups can enhance interactions with lipid membranes, potentially facilitating cell penetration or altering how the peptide engages with membrane-bound receptors.

The cellular response to peptides containing unnatural amino acids can vary. In some cases, these modifications can lead to reduced immunogenicity, as the altered peptide may no longer be efficiently processed and presented by antigen-presenting cells. nih.gov The genetic encoding of unnatural amino acids has become a valuable technique for investigating cellular and neuronal processes, allowing for the introduction of unique chemical properties into proteins to probe their function in living cells. nih.govacs.orgwikipedia.org For antimicrobial peptides, the addition of unnatural amino acids can broaden their spectrum of activity against resistant bacterial strains while maintaining low toxicity toward eukaryotic cells. acs.org

Table 2: Illustrative Biological Activity of a Hypothetical Antimicrobial Peptide (AMP) Modified with 2,4-dimethylphenylalanine This table provides a hypothetical comparison of a native AMP and its modified analogue to show how such a change could affect biological performance.

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Hemolytic Activity (HC₅₀) (µM) | Therapeutic Index (HC₅₀/MIC) |

| Native AMP (contains Phe) | E. coli | 16 | > 200 | > 12.5 |

| Modified AMP (contains (2,4-diMe)Phe) | E. coli | 8 | > 200 | > 25 |

| Native AMP (contains Phe) | S. aureus | 32 | > 200 | > 6.25 |

| Modified AMP (contains (2,4-diMe)Phe) | S. aureus | 8 | > 200 | > 25 |

Conformational Analysis and Structure-Activity Relationship (SAR) Studies of Functionalized Peptides

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Conformational analysis provides insight into the spatial arrangement of a peptide, which is crucial for its interaction with biological targets. mdpi.com The incorporation of sterically constrained unnatural amino acids like 2,4-dimethylphenylalanine is a common strategy in peptidomimetics to control the peptide's conformation. nih.gov

The two methyl groups on the phenyl ring of 2,4-dimethylphenylalanine restrict the rotational freedom around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds of the side chain. This constraint can force the peptide backbone into a specific secondary structure, such as a β-turn or helical conformation, which may be favorable for receptor binding. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational molecular dynamics (MD) simulations are employed to determine the solution or solid-state structure of these modified peptides. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) studies systematically explore how changes in a peptide's structure affect its biological activity. nih.gov By correlating the conformational properties of peptides containing this compound with their functional output, researchers can design more potent and selective therapeutic agents. For example, locking a peptide into its "bioactive" conformation can significantly enhance its affinity for a target receptor, turning a moderately active compound into a highly potent one.

Table 3: Key Conformational Parameters for Peptide Analysis This table lists typical parameters examined in conformational studies of peptides. The values for a peptide containing (2,4-diMe)Phe would be determined experimentally.

| Parameter | Description | Method of Determination | Typical Information Gained |

| φ (phi), ψ (psi) Angles | Torsion angles that define the peptide backbone conformation. | NMR (³J-coupling constants), X-ray Crystallography | Identification of secondary structures like helices, sheets, and turns. mdpi.com |

| χ₁ (chi1), χ₂ (chi2) Angles | Torsion angles that describe the orientation of the amino acid side chain. | NMR (NOEs), X-ray Crystallography | Reveals side-chain packing and interactions, which are restricted in (2,4-diMe)Phe. |

| Intramolecular H-Bonds | Hydrogen bonds between atoms within the same peptide chain. | NMR (temperature coefficients), MD Simulations | Indicates stable folded structures like β-turns. mdpi.com |

| NOE Contacts | Nuclear Overhauser Effect contacts provide through-space distances between protons (<5 Å). | 2D NMR (NOESY/ROESY) | Crucial for determining the 3D structure of the peptide in solution. |

Role in the Development of Advanced Biomaterials and Bio-conjugates

The unique physicochemical properties imparted by unnatural amino acids are increasingly being harnessed in the field of materials science. The hydrophobicity and conformational rigidity of this compound make it an attractive component for designing advanced biomaterials. For instance, peptides designed with alternating hydrophobic residues like 2,4-dimethylphenylalanine and hydrophilic residues can self-assemble into well-defined nanostructures such as hydrogels, nanofibers, or micelles. These materials have wide-ranging applications in tissue engineering, regenerative medicine, and drug delivery.

The Boc protecting group is integral to the synthesis of these materials via solid-phase peptide synthesis (SPPS). It prevents unwanted reactions at the N-terminus during the coupling of subsequent amino acids. Boc-L-phenylalanine itself has been used as a capping agent in the synthesis of block copolymers for biomedical applications. medchemexpress.com Similarly, this compound serves as a ready-to-use building block for constructing complex peptide-based architectures.

In bioconjugation, peptides containing this amino acid could be used to create conjugates with other molecules, such as drugs, imaging agents, or polymers. The bulky, hydrophobic side chain could serve as a non-covalent anchor, promoting the association of the peptide with a hydrophobic drug payload or a lipid-based delivery vehicle. The development of such advanced biomaterials and bioconjugates relies on the predictable structural and chemical behavior of their constituent building blocks. sigmaaldrich.com

Table 4: Potential Applications of (2,4-diMe)Phe-Containing Peptides in Biomaterials and Bioconjugation

| Application Area | Specific Use | Role of (2,4-diMe)Phe |

| Drug Delivery | Self-assembling peptide hydrogels for sustained release. | The hydrophobic side chain drives self-assembly and can create pockets for encapsulating hydrophobic drugs. |

| Tissue Engineering | Bioactive peptide scaffolds for cell culture and tissue regeneration. | Provides structural integrity to the scaffold and can be part of a sequence that promotes cell adhesion. |

| Bioconjugation | Non-covalent linking of peptides to lipid nanoparticles. | The hydrophobic dimethylphenyl group acts as a lipid anchor, attaching the peptide to the surface of a liposome. |

| Biosensors | Creating surfaces with specific recognition properties. | The rigid conformation can help present a binding motif in an optimal orientation for target recognition. |

Future Perspectives and Emerging Research Avenues for Boc L 2,4 Dimethylphenylalanine

Challenges and Opportunities in the Field of Unnatural Amino Acid Research and Development

The field of unnatural amino acid research, while full of promise, also faces several challenges. A significant hurdle is the efficient and site-specific incorporation of UAAs into proteins in living organisms. epa.govresearchgate.net This often requires the engineering of orthogonal tRNA/aminoacyl-tRNA synthetase pairs, which can be a complex and time-consuming process. epa.govresearchgate.net

Another challenge is the potential cytotoxicity of some UAAs or the intermediates used in their synthesis. epa.gov Ensuring the biocompatibility of these novel building blocks is paramount for their use in therapeutic applications. Furthermore, the cost of producing large quantities of enantiomerically pure UAAs can be a limiting factor for their widespread use. researchgate.net

Despite these challenges, the opportunities are vast. The ability to create proteins with novel functions could revolutionize medicine, materials science, and biocatalysis. researchgate.net Unnatural amino acids like Boc-L-2,4-dimethylphenylalanine provide a means to enhance the stability, efficacy, and safety of peptide and protein-based drugs. chemimpex.com They also offer powerful tools for basic research, allowing scientists to dissect complex biological processes with unprecedented precision. chemimpex.com The continued development of new synthetic methods, coupled with advances in synthetic biology and high-throughput technologies, will undoubtedly unlock the full potential of this exciting class of molecules. sigmaaldrich.com

Q & A

Q. What is the role of Boc-L-2,4-dimethylphenylalanine in solid-phase peptide synthesis (SPPS)?

this compound is used as a protected amino acid building block in SPPS. The tert-butoxycarbonyl (Boc) group protects the α-amine during iterative coupling reactions, preventing unwanted side reactions. Post-coupling, the Boc group is removed using trifluoroacetic acid (TFA), enabling subsequent amino acid additions. The 2,4-dimethylphenyl side chain introduces steric and hydrophobic effects, influencing peptide folding and interactions. Methodologically, its incorporation requires anhydrous conditions (e.g., dichloromethane or DMF as solvents) and coupling agents like HATU or DCC .

Q. How does solubility impact experimental workflows with this compound?

Solubility in organic solvents (e.g., DCM, DMF, or THF) is critical for reaction efficiency. Poor solubility can lead to incomplete coupling in SPPS. To address this:

Q. Table 1: Solubility Parameters

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DCM | ~50 | Preferred for SPPS |

| DMF | ~30 | Requires degassing |

| Water | <1 | Insoluble; not recommended |

Advanced Research Questions

Q. How can this compound be used to study steric effects in enzyme active sites?

The 2,4-dimethylphenyl group introduces steric hindrance, making this derivative ideal for probing substrate-enzyme interactions. Design experiments as follows:

- Kinetic assays : Compare reaction rates of enzymes (e.g., proteases) with this compound versus non-methylated analogs. Use Michaelis-Menten kinetics to calculate and .

- Crystallography : Co-crystallize the compound with target enzymes to visualize steric clashes in active sites.

- Molecular dynamics simulations : Model the compound’s interaction with enzymes to predict binding affinities .

Q. What strategies minimize racemization during this compound incorporation?

Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:

- Low-temperature coupling : Perform reactions at 0–4°C.

- Coupling agents : Use HATU or PyBOP instead of DCC to reduce base exposure.

- Additives : Include HOBt or OxymaPure to suppress racemization.

Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. How can contradictory solubility data across studies be resolved?

Discrepancies often arise from solvent purity or measurement techniques. To resolve:

Q. What chromatographic methods optimize separation of this compound diastereomers?

- Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralcel® OD-H).

- Mobile phase : Optimize with hexane/isopropanol (90:10 v/v) + 0.1% TFA for resolution.

- Detection : Monitor at 254 nm (aromatic absorbance) or via mass spectrometry (LC-MS) for low-concentration samples .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.